3-Chloro-4-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is used in research and development .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic acid involves several chemical reactions. It has been used as a reactant in Suzuki-Miyaura cross-coupling reactions . It has also been involved in the synthesis of biologically active molecules .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(trifluoromethyl)phenylboronic acid is C7H5BClF3O2 . Its average mass is 224.373 Da and its monoisotopic mass is 224.002319 Da .Chemical Reactions Analysis
3-Chloro-4-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. It is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)phenylboronic acid include a density of 1.5±0.1 g/cm3, boiling point of 308.3±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and a flash point of 140.3±30.7 °C .Scientific Research Applications
Catalysis in Organic Synthesis
3-Chloro-4-(trifluoromethyl)phenylboronic acid and related compounds have demonstrated significant utility in catalyzing organic synthesis reactions. For instance, derivatives of phenylboronic acids have been employed as catalysts in dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. This process highlights the role of the ortho-substituent of boronic acid in accelerating amidation by preventing the coordination of amines to the boron atom, thus enhancing the reaction efficiency (Wang, Lu, & Ishihara, 2018).
Antibacterial Activity
Research into trifluoromethylphenylboronic acids, including structures similar to 3-Chloro-4-(trifluoromethyl)phenylboronic acid, has explored their antibacterial properties. These compounds have been studied for their physicochemical, structural, and antimicrobial properties, demonstrating potential as antibacterial agents. For example, their interactions with Escherichia coli and Bacillus cereus have been evaluated, showing promising antibacterial potency (Adamczyk-Woźniak et al., 2021).
Transition Metal Trifluoromethyl Complexes
The synthesis and isolation of copper(iii) trifluoromethyl complexes represent a fundamental aspect of trifluoromethylation chemistry. These complexes have been studied for their reactivity towards arylboronic acids, contributing to the trifluoromethylated arenes under mild conditions. This research provides insights into the structure and reactivity of Cu(III) trifluoromethyl complexes, which are relevant intermediates in many trifluoromethylation reactions (Zhang & Bie, 2016).
Polymer Synthesis
Phenylboronic acids, including 3-Chloro-4-(trifluoromethyl)phenylboronic acid, have been used in the synthesis of polymers. For example, they facilitate the direct amide condensation reaction as "green" catalysts, highlighting their environmental friendliness and effectiveness in polymer chemistry (Ishihara, Kondo, & Yamamoto, 2001).
Safety And Hazards
properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKTAGGJMWISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396219 | |
Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
847756-88-1 | |
Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.